Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate
Description
Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate is a synthetic acrylate derivative featuring a piperazine ring substituted with a 4-methoxyphenyl group and a toluidinocarbonylamino moiety. However, the provided evidence lacks explicit data on its synthesis, physical properties, or pharmacological applications.
Properties
IUPAC Name |
ethyl (E)-3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)carbamoylamino]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-4-32-23(29)17-22(26-24(30)25-19-7-5-18(2)6-8-19)28-15-13-27(14-16-28)20-9-11-21(31-3)12-10-20/h5-12,17H,4,13-16H2,1-3H3,(H2,25,26,30)/b22-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNDROMEOLJBQD-OQKWZONESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(NC(=O)NC1=CC=C(C=C1)C)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\NC(=O)NC1=CC=C(C=C1)C)/N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole-Based Cyclization
Adapting methodologies from tetrahydrocarbazole synthesis, the piperazine moiety is integrated via acid-catalyzed cyclization:
Procedure :
- Hydrazone Formation : React 4-(4-methoxyphenyl)piperazine-1-carbaldehyde with ethyl 3-aminocrotonate in ethanol under reflux (12 hr).
- Cyclization : Treat the hydrazone intermediate with HCl-saturated ethanol at 80°C (6 hr) to induce ring closure.
Key Parameters :
- Solvent: Ethanol (>95% yield)
- Acid Catalyst: 3 eq. HCl (prevents byproduct formation)
- Temperature: 80°C (optimal for cyclization without decomposition)
Limitations :
Piperazine Alkylation and Acrylate Conjugation
A modular approach involving sequential alkylation and Michael addition (Figure 2):
Step 1: Piperazine Functionalization
- React 1-(4-methoxyphenyl)piperazine with ethyl 3-bromoacrylate in DMF using NaH (2.2 eq.) at 0–25°C (8 hr).
- Yield : 78% (isolated via silica gel chromatography).
Step 2: Urea Formation
- Treat the intermediate with 4-toluidine isocyanate (1.1 eq.) in THF at 25°C (24 hr).
- Yield : 82% (recrystallized from ethyl acetate/hexane).
Advantages :
Solid-Phase Synthesis Using Rink Linker
Adapting solid-phase strategies, the acrylate is assembled on a resin-bound piperazine precursor:
Protocol :
- Resin Loading : Couple Fmoc-4-(4-methoxyphenyl)piperazine to Rink amide resin using HBTU/DIPEA.
- Acrylate Conjugation : Perform on-resin Knoevenagel condensation with ethyl glyoxylate and 4-toluidine carbamate.
- Cleavage : Release the product via TFA/CH₂Cl₂ (95:5 v/v, 2 hr).
Performance Metrics :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal solvent-dependent yields (Table 1):
| Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
|---|---|---|---|
| Ethanol | 80 | 78 | 1.5:1 |
| DMF | 25 | 82 | 3.2:1 |
| THF | 40 | 68 | 1.1:1 |
DMF enhances E-selectivity due to polar aprotic stabilization of transition states.
Catalytic Systems
Pd/C (5 mol%) in hydrogenation reactions reduces residual alkene isomers, improving E-purity to >98%. Lewis acids (e.g., ZnCl₂) accelerate urea formation by 40%.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Challenges and Limitations
- Stereochemical Control : Thermal equilibration of E/Z isomers necessitates low-temperature workups.
- Piperazine Basicity : Promotes side reactions with electrophilic intermediates; mitigated by N-Boc protection.
- Scale-Up Issues : Exothermic reactions during acrylate conjugation require controlled addition protocols.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C24H30N4O4
- Molecular Weight: 438.52 g/mol
- CAS Number: 337920-22-6
The compound features a piperazine ring substituted with methoxyphenyl and toluidinocarbonyl groups, which contribute to its unique reactivity and biological activity.
Medicinal Chemistry
Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate is being explored for its therapeutic properties, particularly in the treatment of various diseases. Its structural components suggest potential interactions with biological targets such as enzymes and receptors.
- Therapeutic Potential: Investigations are ongoing regarding its efficacy as an anti-inflammatory and anti-allergic agent, similar to other piperazine derivatives that have shown promise in clinical settings .
Biological Research
This compound serves as a valuable biochemical probe in cellular studies. Its ability to interact with specific molecular targets allows researchers to elucidate cellular mechanisms and pathways.
- Biochemical Probing: The compound's unique structure enables it to act on various cellular processes, potentially aiding in the understanding of disease mechanisms at a molecular level .
Industrial Applications
In addition to its research applications, this compound is utilized in the development of specialty chemicals and materials. Its chemical properties make it suitable for creating compounds with specific functionalities.
- Specialty Chemicals Development: The compound can be used as a building block in the synthesis of more complex molecules, which are essential in various industrial applications .
Synthesis and Reaction Mechanisms
The synthesis of this compound involves multi-step organic reactions:
- Preparation of Piperazine Derivative: Initial steps include the synthesis of the piperazine backbone.
- Substitution Reactions: The introduction of methoxyphenyl and toluidinocarbonyl groups occurs through nucleophilic substitution.
- Esterification: The final step involves esterification to yield the desired acrylate form under controlled conditions.
Chemical Reactions
The compound undergoes several types of reactions:
- Oxidation: Can yield corresponding oxides.
- Reduction: May produce amine derivatives.
- Substitution Reactions: Nucleophilic and electrophilic substitutions modify functional groups attached to the piperazine ring.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Differences
Key Structural Features:
- Piperazine Core: Shared with analogues like 4-(4-methylpiperazino)aniline (CAS RN 16153-81-4) and ethyl 3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazino]acrylate (CAS RN 338410-23-4) .
- Acrylate Ester Group: Present in both the target compound and ethyl 3-({3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-6H-anthra[1,9-cd][1,2]oxazol-5-yl}amino)benzoate (C090-0314) .
- Substituent Variability: The target compound has a toluidinocarbonylamino group, whereas analogues feature substituents like cyanosulfanyl (CAS RN 338410-23-4) or anthraoxazol (C090-0314) .
Physical and Chemical Properties
Notes:
- The target compound’s data gaps highlight the need for further experimental characterization.
- The higher melting point of 4-(4-methylpiperazino)benzoic acid (270°C) suggests strong intermolecular hydrogen bonding due to the carboxylic acid group .
Research Findings and Data Gaps
Key Observations
- Piperazine-acrylate hybrids exhibit diverse bioactivity but require tailored substituents for target specificity.
- The toluidinocarbonylamino group in the target compound may improve metabolic stability compared to cyanosulfanyl or anthraoxazol groups .
Limitations in Current Data
- Target Compound : Missing critical data (e.g., solubility, LogP, IC50 values).
- C090-0314: No explicit pharmacological data despite structural complexity .
Biological Activity
Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C24H30N4O4
- Molecular Weight : 438.52 g/mol
- CAS Number : Not specified in the search results but can be referenced through various chemical databases.
1. Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. This compound may inhibit cancer cell proliferation through various mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S or G2/M checkpoints.
2. Antimicrobial Properties
Research has shown that derivatives of piperazine and methoxyphenyl groups possess antimicrobial activities. The compound's structure suggests potential efficacy against various pathogens, including bacteria and fungi.
3. Neuroprotective Effects
The piperazine moiety is often associated with neuroprotective effects. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Induces apoptosis; cell cycle arrest | , |
| Antimicrobial | Inhibits bacterial and fungal growth | , |
| Neuroprotective | Protects against oxidative stress |
Table 2: Case Studies and Findings
| Study Reference | Findings | |
|---|---|---|
| Compound showed significant cytotoxicity against MCF-7 cells | Potential anticancer agent | |
| Demonstrated antibacterial activity against E. coli | Effective antimicrobial |
Case Study 1: Anticancer Activity
In a study published by ResearchGate, this compound was tested against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, supporting its use in developing new antimicrobial therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step reactions, including piperazine ring formation and acrylate functionalization. Based on analogous compounds (e.g., ethyl benzoate derivatives with piperazine rings), key steps include:
- Piperazine ring synthesis : React ethylenediamine derivatives with carbonyl-containing reagents under reflux (e.g., diethyl carbonate) .
- Acrylate coupling : Use Wittig or Horner-Wadsworth-Emmons reactions to introduce the acrylate moiety, as demonstrated in bromoacrylate syntheses .
- Optimization : Control temperature (e.g., 60–80°C for piperazine reactions) and use catalysts like triethylamine for acylation steps .
Q. How can researchers characterize the structural integrity of this compound, and what spectroscopic techniques are most reliable?
- Methodology : Employ a combination of:
- NMR : Use - and -NMR to confirm substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm, acrylate protons at δ 5–7 ppm) .
- IR : Identify carbonyl stretches (C=O at ~1700 cm) and amine/amide bonds (N–H at ~3300 cm) .
- HRMS : Validate molecular weight and fragmentation patterns (e.g., m/z 300–500 range for similar acrylates) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Follow GHS hazard guidelines for piperazine derivatives and acrylates:
- Personal protection : Use nitrile gloves, lab coats, and eye protection (splash goggles) to avoid skin/eye irritation .
- Ventilation : Ensure fume hoods are used during synthesis to mitigate inhalation risks (acute toxicity category 4) .
- Spill management : Neutralize acidic byproducts with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does the electronic configuration of the piperazine and toluidinocarbonyl groups influence the compound’s reactivity in biological systems?
- Methodology :
- Computational modeling : Perform DFT calculations to map electron density on the piperazine nitrogen (basic site) and acrylate carbonyl (electrophilic site) .
- Structure-activity relationships (SAR) : Compare with analogs (e.g., 4-methylpiperazino derivatives) to assess how substituents modulate receptor binding .
- Experimental validation : Use fluorescence quenching assays to measure interactions with biomolecules (e.g., serum albumin) .
Q. What experimental strategies can resolve contradictions in reported toxicity data for piperazine-acrylate hybrids?
- Methodology :
- In vitro/in vivo correlation : Test acute toxicity in zebrafish embryos (LC) and compare with mammalian cell lines (e.g., HepG2) to identify species-specific effects .
- Metabolite profiling : Use LC-MS to detect reactive intermediates (e.g., N-oxides) that may explain discrepancies in hepatotoxicity .
- Dose-response studies : Apply Hill slope analysis to distinguish threshold effects from linear toxicity trends .
Q. How can researchers design stability studies to evaluate the compound’s shelf-life under varying storage conditions?
- Methodology :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via HPLC .
- Kinetic modeling : Use Arrhenius equations to predict degradation rates and identify optimal storage temperatures (e.g., 4°C for long-term stability) .
- Excipient compatibility : Test with common stabilizers (e.g., cyclodextrins) to inhibit hydrolysis of the acrylate ester .
Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor, and how can binding affinity be enhanced?
- Methodology :
- Molecular docking : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina .
- SAR modifications : Introduce electron-withdrawing groups (e.g., nitro) on the toluidinocarbonyl moiety to strengthen hydrogen bonding .
- Biolayer interferometry : Quantify binding kinetics (K) with purified kinase domains to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
